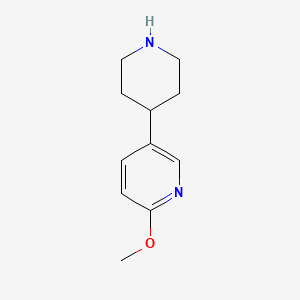
2-Methoxy-5-(piperidin-4-yl)pyridine
Übersicht
Beschreibung
2-Methoxy-5-(piperidin-4-yl)pyridine is a compound that contains a piperidine moiety . Piperidines are six-membered heterocycles that include one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Several reviews have been published concerning specific methods of piperidine synthesis .Molecular Structure Analysis
The molecular formula of this compound dihydrochloride is C11H18Cl2N2O . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Three-Component Synthesis : Novel compounds including 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile have been synthesized, showing potential for various applications in scientific research. This specific synthesis involves malononitrile, 4-methoxybenzaldehyde, and piperidine, highlighting the versatility of piperidine derivatives in chemical synthesis (Wu Feng, 2011).
Chemical and Molecular Studies
- Quantum Chemical and Molecular Dynamic Studies : Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, demonstrating their potential in material science and engineering. This research is crucial for understanding the interactions at a molecular level and for the development of more efficient corrosion inhibitors (S. Kaya et al., 2016).
Antitumor Activity
- Bis-Indole Derivatives Research : Research on compounds formed by two indole systems separated by a heterocycle like pyridine or piperazine has shown significant antitumor activity. This demonstrates the potential of piperidine derivatives in the development of new cancer treatments (A. Andreani et al., 2008).
Pharmacology and Drug Development
- P2Y12 Antagonists for Platelet Aggregation : Piperazinyl glutamate pyridines have been developed as potent P2Y12 antagonists, demonstrating excellent inhibition of platelet aggregation. This research indicates the significant role piperidine derivatives play in the development of new pharmacological agents (J. J. Parlow et al., 2010).
Agricultural Applications
- Insecticidal Properties : Pyridine derivatives, including those with piperidine substructures, have been studied for their insecticidal activities. This research is essential for the development of new, more effective insecticides in agriculture (E. A. Bakhite et al., 2014).
Wirkmechanismus
While the specific mechanism of action for 2-Methoxy-5-(piperidin-4-yl)pyridine is not mentioned in the retrieved papers, piperidine derivatives are present in more than twenty classes of pharmaceuticals . They have various pharmacological applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Safety and Hazards
While the specific safety and hazards information for 2-Methoxy-5-(piperidin-4-yl)pyridine is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Zukünftige Richtungen
Piperidine derivatives, including 2-Methoxy-5-(piperidin-4-yl)pyridine, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Eigenschaften
IUPAC Name |
2-methoxy-5-piperidin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-3-2-10(8-13-11)9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNQLHHAVFULOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




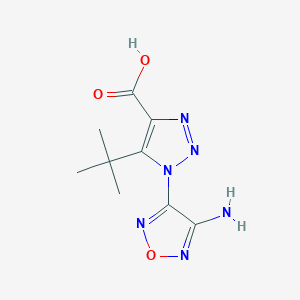

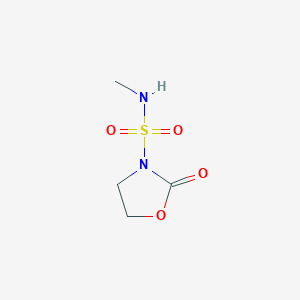
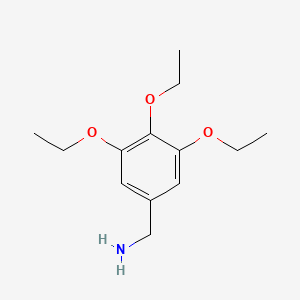

![2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide](/img/structure/B3165382.png)




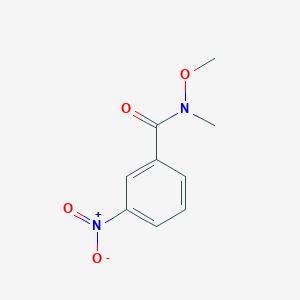
![2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide](/img/structure/B3165435.png)
![5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B3165441.png)